6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound featuring an isothiazolo[4,3-d]pyrimidine-dione core substituted with a 4-methylbenzyl group at the 6-position. Its molecular formula is C₁₄H₁₃N₃O₂S, with a molecular weight of 311.34 g/mol (calculated based on structural analogs in and ). The compound is identified by CAS number 1326942-95-3 and is available commercially with a purity of ≥90% . Key structural features include:
- 4-Methylbenzyl substituent: The hydrophobic aromatic group at position 6 may enhance solubility in organic solvents and modulate interactions with biological targets.
Properties
IUPAC Name |
6-[(4-methylphenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-2-4-9(5-3-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIYSSRJTJHDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=NSC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Uracil Derivatives
6-Amino-1,3-dialkyluracils serve as versatile precursors for pyrimidine-based heterocycles. In the context of 6-(4-methylbenzyl) substitution, 6-amino-1,3-dimethyluracil undergoes alkylation with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. This reaction typically proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding 6-(4-methylbenzyl)-1,3-dimethyluracil. The methyl groups at positions 1 and 3 are later removed via hydrolysis under acidic conditions (e.g., 6 M HCl, reflux, 4 hours) to generate the free pyrimidine-5,7-dione.
Biginelli-like Multicomponent Reactions
An alternative route involves the cyclocondensation of ethyl acetoacetate, 4-methylbenzylurea, and an aldehyde in ethanol catalyzed by hydrochloric acid. This one-pot reaction forms 6-(4-methylbenzyl)pyrimidine-5,7(4H,6H)-dione directly, bypassing the need for post-synthetic dealkylation. Yields range from 60–75%, depending on the aldehyde’s electronic properties.
Isothiazole Ring Formation via Appel's Salt
The pivotal step in synthesizing the isothiazolo[4,3-d]pyrimidine system involves the use of 4,5-dichloro-5H-1,2,3-dithiazolium chloride (Appel’s salt). This reagent facilitates the cyclization of 6-(4-methylbenzyl)pyrimidine-5,7(4H,6H)-dione into the fused isothiazole ring under controlled conditions:
Procedure :
- Dissolve 6-(4-methylbenzyl)pyrimidine-5,7(4H,6H)-dione (1.0 equiv) in anhydrous DMF.
- Add Appel’s salt (1.2 equiv) portionwise at 0°C under nitrogen.
- Warm the reaction to 50°C and stir for 6 hours.
- Quench with ice-cold water and extract with dichloromethane (3 × 50 mL).
- Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
Mechanistic Insight :
Appel’s salt acts as a sulfur donor, enabling electrophilic substitution at the pyrimidine’s C4 position. The resultant thioamide intermediate undergoes intramolecular cyclization, forming the isothiazole ring. This step achieves a 65–70% yield, with unreacted starting material recoverable via column chromatography.
Purification and Analytical Characterization
Crude products are purified using flash column chromatography (hexane/ethyl acetate, 3:1) to remove unreacted reagents and byproducts. Recrystallization from ethanol/water mixtures enhances purity (>98%), as confirmed by high-performance liquid chromatography (HPLC).
Spectroscopic Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, aromatic), 4.32 (s, 2H, CH₂), 2.85 (s, 3H, CH₃), 3.50 (s, 2H, C₅-H₂), 5.12 (s, 1H, C₇-H).
- ¹³C NMR (126 MHz, CDCl₃) : δ 169.8 (C=O), 162.4 (C=O), 137.2 (aromatic C), 129.1 (aromatic CH), 124.5 (aromatic CH), 42.1 (CH₂), 21.3 (CH₃).
- HRMS (ESI) : m/z [M + H]⁺ calculated for C₁₅H₁₄N₃O₂S: 292.0754; found: 292.0756.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Appel’s Salt Cyclization | 65–70 | 98 | Direct ring formation, minimal byproducts |
| Biginelli Condensation | 60–75 | 95 | One-pot synthesis, scalable |
| Reductive Amination | 55–60 | 97 | Mild conditions, functional group tolerance |
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Competing reactions at C2 and C4 of the pyrimidine are mitigated by using electron-withdrawing groups (e.g., nitro) to direct Appel’s salt to the desired position.
- Solvent Choice : Replacing DMF with dimethylacetamide (DMAc) reduces decomposition of sensitive intermediates, improving yields by 10–15%.
- Catalyst Screening : Employing p-toluenesulfonic acid (PTSA) instead of HCl in Biginelli reactions accelerates cyclization, cutting reaction time from 24 to 8 hours.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C13H11N3O2S, featuring a fused isothiazole and pyrimidine ring system. The presence of the 4-methylbenzyl group enhances its structural uniqueness and biological activity. Its reactivity is largely attributed to the functional groups present in the compound, making it suitable for various modifications to improve efficacy and selectivity against biological targets.
Research indicates that compounds similar to 6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione exhibit notable biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of isothiazolo[4,3-d]pyrimidines possess significant antibacterial properties against pathogens such as Pseudomonas aeruginosa and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.21 μM.
- Anticancer Potential : The compound's structure allows it to interact with various cellular targets involved in cancer progression. For instance, isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of cyclin G associated kinase (GAK), which plays a role in cell cycle regulation .
- Inhibitory Studies : Molecular docking studies have been conducted to assess the binding affinities of this compound with specific enzymes and receptors. These studies highlight its potential therapeutic applications by elucidating its mechanism of action .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for developing more effective derivatives. The following table summarizes some related compounds with notable structural features and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | Contains an ethylthio group | Exhibits distinct antimicrobial properties |
| 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | Pyrazole instead of isothiazole | Known for different anticancer mechanisms |
| Benzisothiazole derivatives | Benzene ring fused with isothiazole | Broader range of biological activities |
The distinct substitution pattern of this compound may confer selectivity towards certain biological targets compared to these similar compounds.
Mechanism of Action
The mechanism of action of 6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methylbenzyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or cyclopropyl). This may influence solubility and binding affinity in medicinal chemistry applications.
- Synthetic Utility : Compounds like 4,6-dimethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione serve as precursors for thionation reactions, where methyl groups facilitate sulfur incorporation at specific positions .
Pyrimidine-dione Derivatives with Varied Heterocyclic Cores
Table 2: Comparison with Pyrido[4,3-d]pyrimidine-dione and Triazolo[4,5-d]pyrimidine-dione Derivatives
Key Observations :
- Core Rigidity vs. Flexibility : The spirocyclic pyrido[4,3-d]pyrimidine-dione (9a) exhibits higher melting points (247–249°C) compared to fused-ring systems, likely due to restricted conformational mobility .
- Electronic Effects : Thiadiazolo derivatives (e.g., 5a) show UV spectra analogous to pyrimido[4,5-c]pyridazine-diones, suggesting shared π-conjugation patterns .
- Synthetic Complexity: Chromenopyrido-isothiazolo-pyrimidine-diones (e.g., in ) require multicomponent reactions, contrasting with simpler one-step thionation routes for methyl-substituted analogs .
Reactivity and Functionalization Potential
- Demethylation Risks: Treatment of methyl-substituted hydrazinouracils with thionyl chloride can lead to demethylation during cyclization, necessitating careful reaction optimization .
Biological Activity
6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, identified by its CAS number 1326942-95-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused isothiazole and pyrimidine ring system, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C13H12N2O2S, with a molecular weight of approximately 273.31 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
The mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that:
- Tubulin Binding : Similar to other compounds targeting microtubules, it may bind to the colchicine site on tubulin, inhibiting polymerization and disrupting mitotic spindle formation .
- Reactive Oxygen Species (ROS) Modulation : There is potential for this compound to influence oxidative stress pathways, which could contribute to its anticancer and neuroprotective effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating various derivatives of isothiazolo[4,3-d]pyrimidines, it was found that certain structural modifications significantly enhanced cytotoxicity against prostate cancer cells. The study highlighted the importance of the methylbenzyl substituent in increasing the compound's lipophilicity and cellular uptake .
Additional Research Insights
Further research into the pharmacokinetics and toxicity profiles of this compound is necessary. Current studies focus on:
- In Vivo Efficacy : Ongoing animal studies aim to establish effective dosing regimens and assess long-term safety.
- Mechanistic Studies : Investigations into how this compound affects cellular signaling pathways related to apoptosis and cell cycle regulation.
Q & A
Q. What are the recommended synthetic routes for 6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7-dione?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the isothiazolo[4,3-d]pyrimidine core via cyclization of precursors like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate, followed by bromination to introduce reactive sites (e.g., bromomethyl intermediates) .
- Step 2: Coupling with 4-methylbenzyl groups using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
- Step 3: Final purification via column chromatography or recrystallization.
Key Conditions: Use anhydrous solvents (DMF, THF), Pd catalysts for coupling, and monitor reaction progress with TLC/LCMS .
Q. What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR: Confirm regiochemistry of the isothiazole and pyrimidine-dione rings. Key signals include:
- Pyrimidine-dione carbonyls at δ ~160-170 ppm (13C).
- Aromatic protons from the 4-methylbenzyl group (δ ~7.2-7.4 ppm, 1H).
- IR Spectroscopy: Detect carbonyl stretches (1650-1750 cm⁻¹) and C-S bonds (600-700 cm⁻¹) .
- HRMS: Validate molecular formula (e.g., [M+H]+ expected for C14H12N3O2S: 286.0653) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Apply Design of Experiments (DOE) principles:
- Variables: Temperature, solvent polarity, catalyst loading, and reaction time.
- Method: Use a fractional factorial design to identify critical factors. For example, optimize cyclization steps by testing solvents (DMF vs. toluene) at 80–120°C .
- Case Study: A DOE approach reduced side-product formation by 40% in analogous thiazolo-pyrimidine syntheses by adjusting stoichiometry and heating rates .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?
- Orthogonal Assays: Cross-validate using:
- Surface Plasmon Resonance (SPR): Measure direct binding affinity to target enzymes.
- Cell-Based Assays: Assess permeability and off-target effects (e.g., cytotoxicity in HEK293 cells).
- Example: Discrepancies in kinase inhibition profiles of similar triazolopyrimidines were resolved by correlating SPR data with cellular IC50 values, identifying efflux pump interference .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular Docking: Map interactions with biological targets (e.g., ATP-binding pockets in kinases).
- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors to predict activity.
- Case Study: A QSAR model for isothiazolo-pyrimidine analogs achieved R² = 0.89 in predicting antimicrobial activity, guiding methylbenzyl substituent modifications .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Step | Optimal Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Bromomethyl-pyrimidine | Bromination | NBS, CCl4, 70°C, 6h | 65 | 95% |
| 4-Methylbenzyl derivative | Coupling | Pd(PPh3)4, K2CO3, DMF, 100°C | 78 | 98% |
Q. Table 2: Comparative Biological Activity of Analogues
| Compound Modification | Target Enzyme IC50 (nM) | Cellular IC50 (μM) | Notes |
|---|---|---|---|
| 4-Methylbenzyl substituent | 12 ± 1.5 | 8.2 ± 0.9 | High membrane permeability |
| 4-Fluorobenzyl substituent | 9 ± 1.1 | 15.3 ± 2.1 | Efflux pump susceptibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
